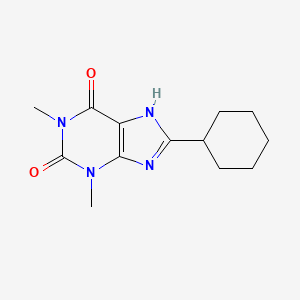![molecular formula C16H17NO3 B11853197 Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate CAS No. 865086-38-0](/img/structure/B11853197.png)
Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate is an organic compound characterized by its unique structure, which includes a naphthalene ring, a carbamate group, and a chiral center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate typically involves the reaction of naphthalene derivatives with carbamate precursors under specific conditions. One common method is the reaction of 2-naphthol with methyl isocyanate in the presence of a base, such as triethylamine, to form the desired carbamate compound. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthalene-based quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthalene-based quinones.
Reduction: Alcohol derivatives.
Substitution: Carbamate derivatives with different substituents.
Aplicaciones Científicas De Investigación
®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene derivatives: Compounds like 2-naphthol and 1-naphthylamine share structural similarities with ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate.
Carbamates: Other carbamate compounds, such as methyl carbamate and ethyl carbamate, have similar functional groups.
Uniqueness
®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate is unique due to its chiral center and the combination of a naphthalene ring with a carbamate group
Propiedades
Número CAS |
865086-38-0 |
|---|---|
Fórmula molecular |
C16H17NO3 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
methyl N-[(1R)-1-naphthalen-2-yl-3-oxobutyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-11(18)9-15(17-16(19)20-2)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10,15H,9H2,1-2H3,(H,17,19)/t15-/m1/s1 |
Clave InChI |
GJOOHLODKQKBCI-OAHLLOKOSA-N |
SMILES isomérico |
CC(=O)C[C@H](C1=CC2=CC=CC=C2C=C1)NC(=O)OC |
SMILES canónico |
CC(=O)CC(C1=CC2=CC=CC=C2C=C1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)
![Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-](/img/structure/B11853141.png)


![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)

![(3aR,4R,5R,6aS)-5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B11853182.png)




